1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon), a thiophen-3-yl moiety, and a hydroxyethoxy chain. The urea core (NH₂CONH₂) serves as a critical pharmacophore, enabling hydrogen-bonding interactions that are essential for biological activity.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-12-13-27-20(19-11-14-28-16-19)15-23-22(26)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,25H,12-13,15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHNFSOXVRQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, with the CAS number 2034296-98-3, is a compound that has garnered interest due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant experimental findings.
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The compound features a benzhydryl group, a hydroxyethoxy moiety, and a thiophene ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034296-98-3 |
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the presence of the thiophene ring enhances its affinity for certain receptors or enzymes, potentially modulating their activity. The hydroxyethoxy group may facilitate solubility and bioavailability, impacting pharmacokinetics.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that urea derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
A comparative study demonstrated that urea-based compounds could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound revealed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Case Studies
-
Anticancer Efficacy : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- MCF-7 Cell Line : IC50 = 12 µM
- A549 Cell Line : IC50 = 15 µM
- Antimicrobial Effectiveness : In a study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea and analogous urea derivatives:
Structural and Functional Analysis:
Lipophilicity and Solubility :
- The benzhydryl group in the target compound increases lipophilicity compared to simpler alkyl (e.g., ethyl in ) or benzothiazole substituents. This may enhance membrane permeability but reduce aqueous solubility. The hydroxyethoxy chain could mitigate this by introducing polarity .
- In contrast, tetrahydrobenzo[b]thiophene derivatives (e.g., 7a ) exhibit intermediate hydrophobicity due to fused aromatic-heterocyclic systems.
This contrasts with rigid hydrazone-linked analogs (7a–d ), which may favor specific geometric orientations.
Research Findings and Hypotheses
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of benzhydryl isocyanate with thiophen-3-yl ethanolamine derivatives, akin to methods described for related ureas (e.g., ketoprofen-urea conjugates in ).
- Biological Potential: While direct activity data are unavailable, analogs like 7a–d () demonstrate antimicrobial properties, suggesting the thiophene-urea scaffold’s broad utility. The hydroxyethoxy group may further modulate pharmacokinetics (e.g., half-life or tissue distribution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
